molecular formula C8H9N3OS B2523948 2-(3-THIOPHEN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE CAS No. 937654-69-8

2-(3-THIOPHEN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE

Cat. No.: B2523948
CAS No.: 937654-69-8
M. Wt: 195.24
InChI Key: GMVSRQXVYJAAPY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif. The reaction conditions are mild, and the yields are generally high, making this a practical approach for both laboratory and industrial-scale synthesis.

Chemical Reactions Analysis

2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For example, some derivatives of oxadiazoles have been shown to affect acetylcholine receptors, leading to their potential use as nematicides . The compound’s effects are mediated through its binding to these receptors, which can disrupt normal cellular functions and lead to the desired biological outcomes.

Comparison with Similar Compounds

2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine can be compared to other similar compounds, such as:

Properties

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6/h1-2,5H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVSRQXVYJAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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